7-Methyl-2-phenylpyrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
60705-37-5 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-13-10-14(15-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
HHIJTCWCNFJRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Regioselective C(sp²)–H Halogenation
The C3 position of pyrazolo[1,5-a]pyridine derivatives undergoes efficient halogenation using hypervalent iodine reagents. Representative data for analogous systems:
| Halogenation Type | Conditions | Yield Range |
|---|---|---|
| Iodination | PIDA/KI, H₂O, 3 h | 79–95% |
| Bromination | PIDA/KBr, H₂O, 3 h | 81–92% |
| Chlorination | PIDA/KCl, MeOH, 3 h | 67–86% |
Electron-donating groups (e.g., 7-methyl) enhance reactivity, while electron-withdrawing substituents (e.g., 2-phenyl) show minimal steric interference .
Functional Group Compatibility
-
Cyano groups : Tolerated at the 6-position during CDC reactions .
-
Amino groups : Stable under oxidative conditions but may participate in subsequent condensations .
-
Aryl rings : Electron-rich or -deficient aryl groups at the 2-position do not significantly alter core reactivity .
Mechanistic Pathways
-
CDC Mechanism :
-
Halogenation Mechanism :
Stability and Side Reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Key Differences :
- Electronic Profile : Pyrazolo[1,5-a]pyridine’s single nitrogen in the pyridine ring vs. pyrazolo[1,5-a]pyrimidine’s two nitrogens alters electron distribution and hydrogen-bonding capabilities.
- Biological Targets : Pyrazolo[1,5-a]pyrimidines are more prevalent in kinase inhibition, while pyrazolo[1,5-a]pyridine derivatives show broader applications (e.g., PDE4B, antiviral).
Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines replace the pyrazole ring with an imidazole. These compounds are widely used in fluorescence probes and coordination chemistry due to their photostability and metal-chelating properties . For example, 1-substituted pyridylimidazo[1,5-a]pyridine derivatives exhibit antibacterial activity (MIC50: 0.6–1.4 mg/mL) and inhibit cysteine proteases (Ki: 13.75–99.30 mM) . However, pyrazolo[1,5-a]pyridine derivatives generally exhibit higher metabolic stability, as seen in ibudilast’s long-term clinical use .
Activity Comparison :
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines, synthesized from pyridinethione precursors, incorporate a thiophene ring. Unlike pyrazolo[1,5-a]pyridines, their sulfur atom enhances π-conjugation, which may benefit optoelectronic applications but reduce metabolic stability .
Bicyclic Heteroaromatics in PDE4B Inhibition
Pyrazolo[1,5-a]pyridine derivatives outperform other bicyclic cores in PDE4B inhibition. Compound 19g (7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine) exhibits an IC50 of 0.0034 μM for PDE4B, whereas pyrazolo[1,5-a]pyrimidines and imidazo derivatives show weaker activity . Substitutions at position 7 (e.g., methoxy, methyl) are critical for potency, as they optimize steric and electronic interactions with the PDE4B active site.
PDE4B Inhibitory Activity :
| Compound | Core Structure | IC50 (μM) |
|---|---|---|
| 19g | Pyrazolo[1,5-a]pyridine | 0.0034 |
| 18 | Pyrazolo[1,5-a]pyridine | 0.47 |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | >1.0 |
Q & A
Basic: What are the key synthetic strategies for 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
The most common approach involves condensation reactions of 5-amino-3-phenylpyrazole with β-ketoesters or dioxopentanoates. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol produces ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which is purified via silica gel chromatography and recrystallization from cyclohexane . Alternative routes include functionalization at position 7 using silylformamidines or halogenation (bromine/nitric acid) to introduce substituents .
Example Reaction Table:
Advanced: How can regioselectivity challenges in functionalizing position 7 be addressed?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. For example, introducing bulky groups (e.g., trifluoromethyl) at position 3 directs electrophilic substitution to position 7 due to steric hindrance . Computational modeling (DFT) can predict reactive sites: electron-deficient pyrimidine rings favor nucleophilic attack at position 7, while electron-rich systems undergo electrophilic substitution at position 5 . Experimental validation via HMBC NMR or X-ray crystallography confirms regiochemical outcomes .
Case Study:
- Substrate: 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Reagent: Benzoyl chloride in pyridine
- Outcome: Exclusive acylation at position 7 due to electron-withdrawing nitro group at position 3 .
Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments and carbon frameworks. For example, the methyl group at position 7 in 7-methyl derivatives appears as a singlet at δ 2.45–2.50 ppm .
- Mass Spectrometry (EI-MS): Confirms molecular ion peaks (e.g., m/z 286 for 7-amino-3,6-diphenyl derivatives) .
- X-ray Crystallography: Resolves dihedral angles (e.g., 1.27° between fused rings in ethyl 7-methyl-2-phenyl derivatives) .
Example Data:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 2.49 (s, 3H, CH3), 4.38 (q, 2H, OCH2) | 168.2 (COO), 22.1 (CH3) | 295 [M+] |
Advanced: How can computational methods predict substituent effects on reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-deficient pyrimidine rings (LUMO ~ -1.5 eV) favor nucleophilic attack at position 7, while electron-rich systems undergo electrophilic substitution at position 5 . Molecular docking studies further predict binding affinities for pharmacological targets (e.g., COX-2 or HMG-CoA reductase) .
Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices for electrophilicity/nucleophilicity.
Validate with experimental X-ray data (e.g., coplanarity of fused rings ).
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact with intermediates like nitro derivatives .
- Waste Management: Halogenated byproducts (e.g., 7-chloro derivatives) require segregation and disposal via certified hazardous waste facilities .
- Ventilation: Use fume hoods when handling volatile reagents (e.g., silylformamidines) .
Advanced: How to design assays for evaluating pharmacological activity?
Methodological Answer:
- Enzyme Inhibition: Test COX-2 selectivity via competitive ELISA using celecoxib as a positive control .
- Receptor Binding: Radioligand displacement assays (e.g., [3H]flumazenil for benzodiazepine receptor affinity) .
- Cytotoxicity: MTT assays on cancer cell lines (IC50 determination) with cisplatin as a reference .
Example Protocol:
| Assay Type | Target | Method | Reference |
|---|---|---|---|
| COX-2 Inhibition | Recombinant COX-2 enzyme | ELISA (IC50 measurement) | |
| CRF1 Antagonism | HEK293 cells expressing CRF1 | Calcium flux assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
